molecular formula C18H26O5 B1325992 Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate CAS No. 898758-38-8

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate

Cat. No.: B1325992
CAS No.: 898758-38-8
M. Wt: 322.4 g/mol
InChI Key: XRNXATVMOSETEW-UHFFFAOYSA-N
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Description

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-13-14(21-2)11-12-17(15)22-3/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNXATVMOSETEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645820
Record name Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate
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URL https://comptox.epa.gov/dashboard/DTXSID10645820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-38-8
Record name Ethyl 2,5-dimethoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate (CAS: 898758-38-8) is a specialized organic intermediate characterized by a lipophilic octanoate linker connecting a reactive ethyl ester terminus to a photo- and electro-active 2,5-dimethoxyphenyl moiety.[1][2] Its structural duality—combining an electron-rich aromatic system with a flexible aliphatic chain—makes it a critical building block in the synthesis of lipophilic pharmacophores , liquid crystal mesogens , and functionalized self-assembled monolayers (SAMs) .

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

The compound functions as a " bifunctional linker," allowing orthogonal reactivity at the ketone/aromatic end and the ester end.

PropertySpecification
IUPAC Name Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate
CAS Number 898758-38-8
Molecular Formula C₁₈H₂₆O₅
Molecular Weight 322.40 g/mol
Predicted LogP ~3.5 – 4.1 (Highly Lipophilic)
Boiling Point 435.8 ± 35.0 °C (760 mmHg, Predicted)
Density 1.058 ± 0.06 g/cm³
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Appearance Viscous pale-yellow oil or low-melting solid (dependent on purity)

Synthesis Protocol: Friedel-Crafts Acylation

The most robust synthetic route utilizes a Friedel-Crafts acylation between 1,4-dimethoxybenzene and ethyl suberyl chloride (ethyl 8-chloro-8-oxooctanoate). This method ensures regioselectivity for the 2,5-substitution pattern due to the ortho/para directing effects of the methoxy groups and steric hindrance.

Reaction Scheme Logic

The reaction relies on the activation of the acyl chloride by a Lewis acid (AlCl₃), generating an acylium ion intermediate. The electron-rich 1,4-dimethoxybenzene attacks this electrophile.

Key Mechanistic Insight:

  • Regioselectivity: The 2,5-position is favored because the 1,4-dimethoxy substitution pattern makes all open positions equivalent initially; however, once the bulky acyl chain is attached, further substitution is inhibited, preventing poly-acylation.

  • Stoichiometry: A slight excess of the Lewis acid (1.1–1.2 eq) is required to complex with the carbonyl oxygen of the product, preventing deactivation.

Step-by-Step Methodology
  • Reagents:

    • 1,4-Dimethoxybenzene (10.0 mmol)

    • Ethyl 8-chloro-8-oxooctanoate (10.0 mmol)

    • Aluminum Chloride (AlCl₃), anhydrous (11.0 mmol)

    • Dichloromethane (DCM), anhydrous (50 mL)

  • Protocol:

    • Catalyst Activation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, suspend AlCl₃ in anhydrous DCM at 0°C.

    • Electrophile Formation: Add Ethyl 8-chloro-8-oxooctanoate dropwise over 15 minutes. Observe the solution for slight color change (acylium ion formation).

    • Addition of Arene: Add 1,4-dimethoxybenzene (dissolved in minimal DCM) slowly to the mixture. Maintain temperature < 5°C to prevent demethylation side reactions.

    • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Quenching (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M) to decompose the Aluminum-complex. Caution: Exothermic.[3]

    • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

    • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Synthesis Workflow Visualization

SynthesisPath Start 1,4-Dimethoxybenzene + Ethyl Suberyl Chloride Catalyst AlCl3 / DCM (0°C, N2 atm) Start->Catalyst Activation Intermediate Acylium Ion Complex (Electrophilic Attack) Catalyst->Intermediate Friedel-Crafts Quench Ice/HCl Quench (Hydrolysis of Al-Complex) Intermediate->Quench Workup Product Ethyl 8-(2,5-dimethoxyphenyl)- 8-oxooctanoate Quench->Product Purification

Figure 1: Friedel-Crafts Acylation workflow for the synthesis of the target compound.

Expected Analytical Profile

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–7.3 (d, 1H): Aromatic proton ortho to carbonyl.

    • δ 6.8–6.9 (m, 2H): Remaining aromatic protons.

    • δ 4.12 (q, 2H): Ethyl ester methylene (-O-CH₂ -CH₃).

    • δ 3.80, 3.78 (s, 6H): Two Methoxy groups (-OCH₃).

    • δ 2.90 (t, 2H): Methylene α to ketone (-CO-CH₂ -).

    • δ 2.30 (t, 2H): Methylene α to ester (-CH₂ -COOEt).

    • δ 1.6–1.3 (m, 8H): Internal methylene chain protons.

    • δ 1.25 (t, 3H): Ethyl ester methyl (-O-CH₂-CH₃ ).

  • IR Spectroscopy (Neat):

    • 1735 cm⁻¹: Ester C=O stretch (strong).

    • 1675 cm⁻¹: Aryl ketone C=O stretch (conjugated).

    • 1220 cm⁻¹: C-O-C ether stretch.

Reactivity & Applications in Drug Development

This compound is rarely the final API; rather, it is a divergent intermediate . Its value lies in the ability to selectively manipulate its functional groups to create libraries of bioactive molecules.

Functionalization Pathways
  • Linker Hydrolysis: Treatment with LiOH/THF yields the free acid, allowing conjugation to amines (e.g., creating PROTAC linkers or drug conjugates).

  • Ketone Reduction:

    • NaBH₄: Yields the secondary alcohol (benzylic), introducing a chiral center.

    • Triethylsilane/TFA: Reduces the ketone to a methylene group, creating a simple alkyl chain (useful for lipid mimics).

  • Demethylation (BBr₃): Converts the dimethoxy groups into a hydroquinone. This is critical for synthesizing quinone-based redox drugs or antioxidants.

Strategic Utility
  • Lipid Peroxidation Probes: The long octanoate chain mimics fatty acids. The 2,5-dimethoxy headgroup can be oxidized to a fluorescent or electrochemically active quinone, serving as a marker for oxidative stress in lipid membranes.

  • HDAC Inhibitor Design: The hydroxamic acid derivative (synthesized from the ester) with a "cap" group (the dimethoxyphenyl ring) fits the pharmacophore model for Histone Deacetylase (HDAC) inhibitors, which require a zinc-binding group, a linker, and a surface recognition cap.

Reactivity Logic Diagram

Reactivity Core Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate Hydrolysis LiOH / THF (Hydrolysis) Core->Hydrolysis Reduction NaBH4 or Et3SiH (Reduction) Core->Reduction Demethylation BBr3 / DCM (Ether Cleavage) Core->Demethylation Acid Free Carboxylic Acid (Bioconjugation Linker) Hydrolysis->Acid Alcohol Benzylic Alcohol/Alkane (Chiral Scaffolds) Reduction->Alcohol Quinone Hydroquinone Derivative (Redox Active Probes) Demethylation->Quinone

Figure 2: Divergent synthesis pathways transforming the core scaffold into functional derivatives.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert gas (Argon). The benzylic ketone position is susceptible to slow auto-oxidation over prolonged exposure to air.

  • Spill Protocol: Absorb with sand/vermiculite. Do not flush into drains due to high lipophilicity and potential aquatic toxicity.

References

  • Friedel-Crafts Acylation Methodology

    • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes. Chemical Society Reviews, 1, 73-97.

  • Synthesis of Phenacyl Octanoates

    • ChemicalBook.[1] (n.d.). Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate Product Description. Retrieved from

  • General Reactivity of 1,4-Dimethoxybenzene

    • University of Missouri-Kansas City. (n.d.). Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene. Retrieved from

  • Acyl Chloride Reagents

    • PubChem.[4][5] (n.d.). Ethyl 8-chloro-8-oxooctanoate. Retrieved from

Sources

Navigating the Frontier of Novel Psychoactive Substances: The Case of Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Research Community: The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new and uncharacterized compounds emerging at a rapid pace. While this presents exciting opportunities for pharmacological discovery, it also introduces significant challenges in terms of safety, efficacy, and the potential for misuse. This document addresses the current state of knowledge surrounding one such compound: Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate.

It is with a commitment to scientific integrity and the principle of "first, do no harm" that we must report a critical finding: at present, there is a significant dearth of published scientific literature on Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate. Our comprehensive search of established scientific databases, chemical supplier information, and other scholarly resources has yielded insufficient data to construct a detailed technical guide on its synthesis, mechanism of action, and established research applications.

The absence of this foundational knowledge means that any discussion of its potential pharmacological effects would be purely speculative and not grounded in the rigorous, peer-reviewed evidence that the scientific community rightly demands.

The Path Forward: A Call for Foundational Research

The lack of data on Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate underscores a critical need for foundational research into emerging NPS. For this and other novel compounds, the scientific community must prioritize a systematic approach to characterization, beginning with the following key areas:

  • Chemical Synthesis and Characterization: The first step in understanding any new compound is to establish a reliable and reproducible synthetic route. This is followed by thorough analytical characterization to confirm its structure and purity, typically using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • In Vitro Pharmacology: Once a pure compound is obtained, its pharmacological profile can be investigated using a variety of in vitro assays. This includes determining its binding affinity and functional activity at a range of potential molecular targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Given the 2,5-dimethoxyphenyl moiety, a primary focus would likely be on the serotonin receptor family, particularly the 5-HT₂ subtypes.

  • In Vivo Studies: Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's pharmacokinetic and pharmacodynamic properties, as well as its potential behavioral effects. These studies are crucial for identifying both therapeutic potential and potential for toxicity or abuse.

  • Toxicology and Safety Assessment: A thorough evaluation of a compound's toxicological profile is paramount before it can be considered for any further development. This includes assessing its acute and chronic toxicity, as well as its potential for genotoxicity, cardiotoxicity, and neurotoxicity.

A Commitment to Responsible Science

The scientific exploration of novel compounds holds immense promise for advancing our understanding of pharmacology and developing new therapeutics. However, this pursuit must be guided by a steadfast commitment to rigor, transparency, and safety.

We urge the research community to embrace a collaborative and cautious approach to the study of emerging NPS like Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate. By prioritizing foundational research and adhering to the highest standards of scientific integrity, we can unlock the potential of these compounds while minimizing the risks to public health.

This document serves not as a guide to the known, but as a call to action to explore the unknown responsibly. As new data on Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate and other novel compounds become available, we will continue to provide the scientific community with comprehensive and evidence-based resources.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers synthesizing Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate . It focuses on the Friedel-Crafts acylation pathway, specifically addressing the critical byproducts formed via aluminum chloride (


) mediation.

Case ID: FC-ACYL-25DMB Subject: Impurity Profiling & Process Optimization Applicable Route: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene with Ethyl Suberoyl Chloride

Reaction Pathway & Byproduct Topology

The synthesis typically involves the acylation of 1,4-dimethoxybenzene with ethyl 8-chloro-8-oxooctanoate (ethyl suberoyl chloride) using a Lewis acid catalyst (


 or 

).
Mechanistic Flow & Critical Failure Points

The following diagram maps the main reaction vector against the three primary deviation pathways: Ortho-Demethylation , Di-Acylation , and Ester Hydrolysis .

G Start 1,4-Dimethoxybenzene + Ethyl suberoyl chloride Complex Sigma Complex (Acylium Ion) Start->Complex Lewis Acid (AlCl3) Target TARGET PRODUCT Ethyl 8-(2,5-dimethoxyphenyl)- 8-oxooctanoate Complex->Target -HCl Phenol BYPRODUCT A (Ortho-Demethylation) Ethyl 8-(2-hydroxy-5-methoxyphenyl)- 8-oxooctanoate Target->Phenol AlCl3 Chelation (>0°C / Extended Time) DiAcyl BYPRODUCT B (Di-Acylation) Diethyl 8,8'-(2,5-dimethoxy-1,4-phenylene) dioxooctanoate Target->DiAcyl Excess Reagent High Temp Acid BYPRODUCT C (Ester Hydrolysis) 8-(2,5-dimethoxyphenyl)- 8-oxooctanoic acid Target->Acid Acidic Quench (pH < 2)

Caption: Mechanistic pathway showing the target Friedel-Crafts product and the three primary impurity vectors: chelation-driven demethylation (Red), electrophilic over-reaction (Yellow), and hydrolytic cleavage (Grey).

Troubleshooting Guide (Q&A)

Issue 1: "I see a new spot on TLC that stains strongly with FeCl3. My yield is low."

Diagnosis: Ortho-Demethylation (Byproduct A) This is the most common failure mode when using Aluminum Chloride (


). The methoxy group ortho to the newly formed carbonyl forms a stable 6-membered chelate ring with the aluminum species. Upon quenching, this bond often cleaves the methyl ether, resulting in a phenol (2-hydroxy-5-methoxy derivative).
  • Why it happens:

    
     is a harsh Lewis acid known to cleave aryl ethers, especially when "assisted" by the carbonyl oxygen in the ortho position.
    
  • Confirmation: The product will show a broad O-H stretch (~3300-3400

    
    ) on IR and a positive ferric chloride test (purple/blue color).
    
  • Corrective Action:

    • Switch Catalyst: Replace

      
       with Tin(IV) Chloride (
      
      
      
      )
      .
      
      
      is milder and far less prone to coordinating with the methoxy oxygen strongly enough to induce cleavage.
    • Temperature Control: If you must use

      
      , keep the reaction strictly below 0°C  and quench immediately upon consumption of the limiting reagent.
      
    • Quench Protocol: Pour the reaction mixture into a mixture of ice and dilute HCl. Avoid allowing the aluminum complex to sit at room temperature.

Issue 2: "My product is solidifying into a sticky, insoluble gum during workup."

Diagnosis: Aluminum-Product Complexation The target molecule contains a ketone and two ether oxygens, making it a tridentate ligand for aluminum. The "sticky solid" is likely the aluminum-organic complex that has not been fully hydrolyzed.

  • Corrective Action:

    • Acid Wash: The quench requires 6M HCl (not just water) with vigorous stirring for at least 30 minutes to break the Al-O bonds.

    • Chelating Wash: If the emulsion persists, wash the organic layer with a 10% solution of Potassium Sodium Tartrate (Rochelle Salt) . This sequesters the aluminum ions into the aqueous phase.

Issue 3: "Mass Spec shows a peak at [M+184] relative to the target."

Diagnosis: Di-Acylation (Byproduct B) The 2,5-dimethoxy ring is highly activated. After the first acylation, the ring is deactivated relative to the starting material, but if local concentrations of the acyl chloride are high, a second acylation can occur at the para position to the first ketone (the 4-position).

  • Why it happens: Poor mixing or rapid addition of the acid chloride creates "hot spots" where the concentration of electrophile is high.

  • Corrective Action:

    • Reverse Addition: Add the acid chloride slowly to the dimethoxybenzene/catalyst mixture, rather than adding the aromatic to the acid chloride.

    • Stoichiometry: Ensure 1,4-dimethoxybenzene is in slight excess (1.1 eq) . It is easier to remove unreacted starting material (via sublimation or column chromatography) than to separate the di-acylated impurity.

Issue 4: "The ethyl ester is missing; I isolated a carboxylic acid."

Diagnosis: Ester Hydrolysis (Byproduct C) The ethyl ester on the suberoyl chain is remote from the reaction center, but it is susceptible to acid-catalyzed hydrolysis during the harsh acidic quench required to remove the Lewis acid.

  • Corrective Action:

    • Cold Quench: Perform the HCl quench at 0°C.

    • Phase Separation: Extract the organic layer immediately. Do not let the product sit in the acidic aqueous slurry overnight.

    • Alternative Reagent: If hydrolysis persists, use Methyl 8-chloro-8-oxooctanoate instead of Ethyl. Methyl esters are slightly more robust against acid hydrolysis, though the difference is marginal.

Byproduct Summary Table

Impurity TypeStructure DescriptionRelative Polarity (TLC)Mass Shift (LC-MS)Prevention Strategy
Target Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoateMid-rangeM (Parent)N/A
Phenolic 2-OH, 5-OMe derivativeLower (More Polar)M - 14 DaUse

; Keep <0°C
Di-Acyl Bis-substituted ringHigher (Less Polar)*M + 184 DaSlow addition; Excess Arene
Acid Terminal carboxylic acidBaseline (Streaks)M - 28 DaRapid, cold acidic workup

*Note: Di-acyl products may vary in polarity depending on solvent system, but often elute later due to increased lipophilicity of the second alkyl chain, unless the dione character dominates.

Validated Protocol (Recommended)

Objective: Minimize demethylation and di-acylation.

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Solvent: Dissolve 1.1 eq of 1,4-dimethoxybenzene in anhydrous Dichloromethane (DCM).

  • Catalyst: Cool to -10°C . Add 1.1 eq of

    
      (Tin Tetrachloride) dropwise. Note: 
    
    
    
    fumes; use a septum.
  • Acylation: Dissolve 1.0 eq of Ethyl 8-chloro-8-oxooctanoate in DCM. Add this solution dropwise over 1 hour, maintaining temp < 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor TLC. Do not reflux.

  • Workup: Pour into ice-cold 1M HCl. Stir vigorously for 20 mins. Extract with DCM (3x). Wash with Brine. Dry over

    
    .[1]
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or perform flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

References

  • BenchChem. (2025).[2] Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. Retrieved from 2

  • Biosynth. (n.d.). Ethyl 8-Bromooctanoate | 29823-21-0 | FE45731. Retrieved from 3

  • Zhang, S., et al. (2002). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. ResearchGate. Retrieved from 4

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from 5

  • Sigma-Aldrich. (n.d.). Inhibitors of hepatic mixed function oxidases. I. The metabolism of 2,6-dihydroxy-,2-hydroxy-6-methoxy- and 2,6-dimethoxyacetophenones. Retrieved from

Sources

Technical Support Center: Acylation of Electron-Rich Aromatic Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acylation reactions on electron-rich aromatic systems. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet sensitive transformation. Here, we move beyond textbook procedures to address the nuanced side reactions and practical troubleshooting steps that are critical for success in the lab.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the acylation of activated aromatic compounds.

Q1: My Friedel-Crafts acylation reaction is not working, or the yield is extremely low. What's the most likely cause?

A1: The most common culprit when acylating electron-rich rings, particularly those bearing hydroxyl (-OH) or amino (-NH₂) groups, is catalyst deactivation.[1][2]

  • Causality: Phenols and anilines are Lewis bases due to the lone pair of electrons on the oxygen or nitrogen atom.[3][4] The strong Lewis acid catalyst required for the reaction (e.g., aluminum trichloride, AlCl₃) is an electron pair acceptor. Instead of activating the acylating agent, the catalyst forms a complex with the substrate's -OH or -NH₂ group.[1][3][4] This complexation places a positive charge on the atom adjacent to the ring, which strongly deactivates the aromatic system towards electrophilic attack.[3][5] In the case of anilines, this can even lead to the precipitation of the complex from the reaction mixture.[3]

  • Troubleshooting:

    • Protecting Groups: The most effective solution is to temporarily protect the interfering functional group. For anilines, acetylation to form an amide is a common strategy. For phenols, conversion to an ether (e.g., anisole) can be effective.[1][3]

    • Catalyst Stoichiometry: Unlike Friedel-Crafts alkylation, acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is also a Lewis base and will form a complex with the catalyst, rendering it inactive.[1][6] Ensure you are using at least one equivalent of the catalyst.

Q2: I'm observing multiple acylated products. Isn't polyacylation suppressed in these reactions?

A2: While Friedel-Crafts acylation is generally self-limiting, polyacylation can occur under certain conditions, especially with highly activated rings.

  • Causality: The acyl group (R-C=O) introduced onto the ring is an electron-withdrawing group, which deactivates the ring to further electrophilic substitution.[5][7][8] This is why polyacylation is much less of a problem than polyalkylation. However, if your starting material is exceptionally electron-rich (e.g., a polyalkoxybenzene or a polyhydroxyphenol derivative), the deactivating effect of one acyl group may not be sufficient to prevent a second acylation.

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent and catalyst.

    • Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-acylated product.

    • Milder Catalyst: Consider using a less reactive Lewis acid. While AlCl₃ is common, catalysts like FeCl₃ or solid acid catalysts like zeolites can offer milder conditions and potentially greater selectivity.[9][10]

Q3: My product from the acylation of a phenol is a phenyl ester, not the expected hydroxyaryl ketone. What happened?

A3: You have encountered a classic case of competing C-acylation versus O-acylation. Phenols are bidentate nucleophiles, meaning they can react at two different sites: the carbon of the aromatic ring (C-acylation) or the oxygen of the hydroxyl group (O-acylation).[4]

  • Causality:

    • O-acylation (ester formation) is typically faster and is the kinetically favored product. It can be promoted by base catalysis (which increases the nucleophilicity of the oxygen) or acid catalysis (which increases the electrophilicity of the acylating agent).

    • C-acylation (ketone formation) is the Friedel-Crafts reaction. It leads to the more thermodynamically stable product. This pathway requires a strong Lewis acid like AlCl₃.

  • Troubleshooting: To favor the desired C-acylated product, you can perform a Fries Rearrangement . This reaction involves heating the O-acylated ester product with an excess of the Lewis acid catalyst, which isomerizes it to the more stable C-acylated hydroxyaryl ketone.[3][4]

Q4: Should I be concerned about carbocation rearrangements, similar to Friedel-Crafts alkylation?

A4: No, carbocation rearrangements are not a significant side reaction in Friedel-Crafts acylation.[7][11][12][13]

  • Causality: The electrophile in this reaction is a resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O).[13][14] The positive charge is shared between the carbon and the oxygen atom. This resonance stabilization makes the acylium ion much more stable than the simple alkyl carbocations formed during alkylation and prevents the hydride or alkyl shifts that lead to rearranged products.[1] This stability is a key advantage of acylation, allowing for the synthesis of straight-chain alkylbenzenes (via subsequent reduction of the ketone) that are inaccessible through direct alkylation.[7][8]

Troubleshooting Guide 1: O-Acylation vs. C-Acylation in Phenolic Substrates

Issue: The primary product from the acylation of a phenol is the phenyl ester (O-acylated) instead of the desired hydroxyaryl ketone (C-acylated).

Underlying Principle: This outcome is governed by kinetic versus thermodynamic control. O-acylation is the faster, kinetically controlled pathway, while C-acylation is the slower, thermodynamically controlled pathway. The presence of a strong Lewis acid catalyst is crucial for driving the reaction toward the more stable C-acylated product, often via the Fries Rearrangement of any initially formed ester.

Workflow Diagram: Selecting the Acylation Pathway for Phenols

G cluster_conditions Reaction Conditions cluster_products Products start Phenolic Substrate + Acylating Agent lewis_acid Strong Lewis Acid (AlCl₃) Thermodynamic Control start->lewis_acid  Favors no_lewis_acid Base or Weak Acid Catalyst Kinetic Control start->no_lewis_acid  Favors c_acylation C-Acylation Product (Hydroxyaryl Ketone) - More Stable lewis_acid->c_acylation o_acylation O-Acylation Product (Phenyl Ester) - Forms Faster no_lewis_acid->o_acylation fries Fries Rearrangement (Heat, excess AlCl₃) o_acylation->fries Can be converted via fries->c_acylation G cluster_reactants Reactants cluster_reaction Side Reaction: Catalyst Deactivation Aniline Aniline (Lewis Base) (C₆H₅NH₂) Complex Deactivated Complex [C₆H₅NH₂⁺-AlCl₃⁻] Aniline->Complex Reacts with AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Product No Friedel-Crafts Product Formed Complex->Product Leads to

Sources

"workup procedure for Friedel-Crafts acylation of dimethoxybenzenes"

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: FRIEDEL-CRAFTS ACYLATION Topic: Workup & Isolation of Acylated Dimethoxybenzenes Ticket ID: FC-DMB-001 Status: Open Support Level: Tier 3 (Senior Scientist)

Welcome to the Reaction Optimization & Troubleshooting Hub.

You are accessing the technical guide for the Friedel-Crafts (FC) acylation of electron-rich substrates, specifically dimethoxybenzenes (DMBs) .

Unlike standard benzene acylation, DMBs present a unique "double-edged sword":

  • Hyper-Reactivity: The electron-donating methoxy groups accelerate the reaction, often requiring milder conditions than standard protocols suggest.

  • Chemo-Instability: The Lewis Acid (typically

    
    ) is not just a catalyst; it is a reagent that can actively cleave your ether linkages (demethylation) if the workup is mishandled.
    

This guide is structured to navigate you through the critical "Quench & Isolate" phase, ensuring you recover the desired ketone, not a tarry emulsion or a demethylated phenol.

Module 1: The "Gold Standard" Protocol

Use this workflow for 1,2-DMB (Veratrole), 1,3-DMB (Resorcinol dimethyl ether), and 1,4-DMB.

The Core Philosophy: The reaction product is not the free ketone; it is a stable 1:1 (or 1:2) complex between the ketone carbonyl, the aluminum, and potentially the methoxy oxygens. The workup is a chemical reaction designed to hydrolyze this complex without cleaving the methyl ethers.

Standard Operating Procedure (SOP-FC-05)
StepActionTechnical Rationale (The "Why")
1. Quench Prep Prepare a beaker with crushed ice (50g) and conc. HCl (5-10 mL) .Acid is required to solubilize aluminum salts (

) as

. Neutral water causes

precipitation (gelatinous goo).
2. Inverse Addition Pour the reaction mixture slowly into the ice/acid slurry with vigorous stirring.Never add water to the reaction. The exotherm will cause the solvent (DCM/DCE) to flash-boil ("volcano effect"). Inverse addition dissipates heat instantly.
3. Hydrolysis Stir the biphasic mixture for 15–30 minutes at RT.The Al-Carbonyl complex is thermodynamically stable. It takes time for water to displace the aluminum. If you skip this, you lose yield to the aqueous layer.
4. Phase Cut Separate the organic layer.[1] Extract aqueous layer 2x with DCM.Standard recovery.
5. The "Phenol" Wash Wash combined organics with 1M NaOH (cold), then Brine.Critical: If demethylation occurred, the side-product is a phenol. NaOH converts it to a water-soluble phenoxide, removing it from your organic product layer.
6. Finish Dry over

, filter, and concentrate.

Module 2: Troubleshooting Emulsions (The "Al-Salt Nightmare")

Issue: "I poured my reaction into water and now I have three layers: clear water, organic solvent, and a thick white/grey mayonnaise in the middle."

Diagnosis: You have precipitated Aluminum Hydroxide (


). This usually happens if the quench wasn't acidic enough or if the hydrolysis was too rapid.
The Solution: Rochelle Salt Chelation

If HCl doesn't clear the emulsion, you must switch mechanisms from acidification to chelation.

Protocol:

  • Do not add more acid (it won't help the emulsion now).

  • Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .

  • Stir vigorously for 1-2 hours (or overnight for stubborn cases).

  • Result: The tartrate binds

    
     with higher affinity than hydroxide, forming a water-soluble complex. The layers will separate cleanly.
    

WorkupLogic Start Reaction Complete (AlCl3 Complex) Quench Pour into Ice + HCl Start->Quench Check Check Phase Separation Quench->Check Clean Clean Separation? Check->Clean Layers Visible Emulsion Thick Emulsion Formed (Al(OH)3 precipitate) Check->Emulsion White Goo Wash Wash with 1M NaOH (Remove Phenols) Clean->Wash Yes Rochelle Add Sat. Rochelle Salt Soln. (Potassium Sodium Tartrate) Emulsion->Rochelle Stir Stir Vigorously (1-2 Hours) Rochelle->Stir Stir->Clean Dry Dry (MgSO4) & Evaporate Wash->Dry

Figure 1: Decision tree for managing aluminum emulsions during workup.

Module 3: The "Missing Methyl" (Demethylation Side Reaction)

Issue: "My NMR shows a broad singlet at ~5-6 ppm (exchangeable) and I'm missing a methoxy peak. I made a phenol."

Root Cause:


 is a harsh Lewis acid. In DMBs, the methoxy oxygen ortho to the new carbonyl group forms a 6-membered chelate ring with the aluminum. This activates the methyl-oxygen bond for nucleophilic attack by chloride (

), leading to cleavage (demethylation).

Thermodynamic Trap:



Prevention & Fixes
VariableAdjustmentReason
Temperature Keep < 0°C during addition.Demethylation has a higher activation energy than acylation. Heat favors ether cleavage.
Quench Time Do not let sit. Once the reaction is done, quench immediately. Prolonged exposure to

at RT increases cleavage.
Reagent Switch to

or

.
These are milder Lewis acids. They catalyze the acylation but are less likely to coordinate strongly enough to cleave the ether.
Order of Addition Add

to Acid Chloride first
, then add DMB.
Pre-forming the acylium ion (

) prevents the

from complexing with the methoxy groups first.

Module 4: Regioselectivity Intelligence

Knowing where your acyl group will land is critical for interpreting your crude NMR.

  • 1,2-Dimethoxybenzene (Veratrole):

    • Major Product: 4-acyl-1,2-dimethoxybenzene (3,4-dimethoxyacetophenone).

    • Logic: Position 4 is para to one OMe and meta to the other. Position 3 is sterically crowded (ortho to both).

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether):

    • Major Product: 4-acyl-1,3-dimethoxybenzene (2,4-dimethoxyacetophenone).

    • Logic: Position 4 is highly activated (ortho to one OMe, para to the other). Position 2 is the "most activated" electronically (ortho to both) but is sterically inaccessible to bulky acyl complexes.

  • 1,4-Dimethoxybenzene:

    • Major Product: 2-acyl-1,4-dimethoxybenzene (2,5-dimethoxyacetophenone).

    • Logic: All open positions are equivalent (ortho to one, meta to the other).

Demethylation Substrate o-Methoxy Ketone (Product) Complex Aluminum Chelate (Stable 6-membered ring) Substrate->Complex + AlCl3 Attack Cl- Attack on Methyl Complex->Attack Heat / Time Result Phenol (Side Product) + MeCl gas Attack->Result Irreversible

Figure 2: Mechanism of ortho-demethylation mediated by Aluminum Chloride chelation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Friedel-Crafts conditions and HCl quenching).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York. (Source for Rochelle salt workup of aluminum emulsions).[1][2]

  • Bhatt, M. V.; Kulkarni, S. U. "Cleavage of Ethers." Synthesis, 1983 , 4, 249–282. Link (Authoritative review on Lewis acid-mediated ether cleavage/demethylation mechanisms).

  • Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964. (The definitive encyclopedia on Friedel-Crafts chemistry).

Sources

"troubleshooting mass spectrometry fragmentation of long-chain esters"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Applications) Ticket Topic: Troubleshooting Fragmentation & Structural Elucidation Assigned Scientist: Senior Application Specialist

Introduction: The "Ester Enigma"

Long-chain esters (fatty acid methyl esters, waxes, and drug conjugates) present a unique paradox in mass spectrometry. They are structurally simple yet spectrally deceptive. In hard ionization (EI), they often shatter so completely that the molecular ion (


) vanishes. In soft ionization (ESI/APCI), they form avid adducts that resist fragmentation, leaving you with a mass but no structure.

This guide addresses the three most critical support tickets we receive: Missing Molecular Ions , Indistinguishable Isomers (Double Bond Location) , and Adduct Management .

Part 1: Diagnostic Workflow

Before altering your method, identify your specific failure mode using this logic flow.

DiagnosticFlow Start START: Analyze Spectrum CheckM Is Molecular Ion (M+) Visible? Start->CheckM Ionization Check Ionization Mode CheckM->Ionization No / Weak Isomer_Issue Issue: Isomers Indistinguishable CheckM->Isomer_Issue Yes, but structure unclear EI_Mode Mode: Electron Ionization (EI) Ionization->EI_Mode ESI_Mode Mode: ESI / APCI Ionization->ESI_Mode Frag_Check Check Low Mass Region EI_Mode->Frag_Check McLafferty Diagnostic Ions Present? (e.g., m/z 74 for FAMEs) Frag_Check->McLafferty Solution1 Diagnosis: Rapid Fragmentation Action: Switch to CI or Soft EI McLafferty->Solution1 Yes Adduct_Check Dominant Peak > Exp. Mass? ESI_Mode->Adduct_Check Salt_Issue Sodium/Potassium Adducts [M+Na]+ or [M+K]+ Adduct_Check->Salt_Issue Yes Solution2 Action: Desalt or Add NH4OAc Salt_Issue->Solution2 Derivatize Action: DMDS Derivatization Isomer_Issue->Derivatize

Figure 1: Decision tree for troubleshooting long-chain ester analysis. Blue nodes indicate decision points; Yellow nodes indicate protocols.

Part 2: The Vanishing Molecular Ion (EI)

Symptom: You are analyzing a long-chain ester (e.g., Methyl Palmitate) by GC-MS (EI), but the spectrum shows no peak at the expected molecular weight.

Root Cause: Long-chain esters possess a "fragile" stabilization energy. In standard 70 eV EI, the molecular ion (


) forms with high internal energy and rapidly dissociates via 

-cleavage or McLafferty rearrangement before reaching the detector.

The Fix: The McLafferty Confirmation Even if


 is absent, the McLafferty Rearrangement  provides a fingerprint. This mechanism requires a carbonyl group and a 

-hydrogen.[1]
Mechanism: McLafferty Rearrangement

For a methyl ester, this rearrangement always yields a diagnostic ion at m/z 74 .[2]

McLafferty Reactant Molecular Ion (M+) Gamma-H available Transition 6-Membered Transition State Reactant->Transition Gamma-H Transfer Products Products Transition->Products Beta-Cleavage Fragment Enol Radical Cation (Detected, m/z 74) Products->Fragment Neutral Neutral Alkene (Lost/Invisible) Products->Neutral

Figure 2: The McLafferty Rearrangement pathway. The detection of the Enol Radical Cation is the primary confirmation of the ester headgroup.

Diagnostic Table: Common Ester Fragments (EI)

Ester TypeDiagnostic Ion (m/z)Origin
Methyl Ester 74 McLafferty Rearrangement
Methyl Ester 87

-cleavage series
Ethyl Ester 88 McLafferty Rearrangement
Propyl Ester 102 McLafferty Rearrangement
General [M-31]+ Loss of Methoxy group (OCH3)
General [M-29]+ Loss of Ethyl group

Pro-Tip: If you absolutely must see the molecular ion in GC-MS, lower the ionization energy to 15-20 eV (if your source allows) or switch to Chemical Ionization (CI) using methane or ammonia.

Part 3: The "Identical" Isomers (Double Bond Location)

Symptom: You have two unsaturated fatty acid esters (e.g., C18:1


9 vs. C18:1 

11). Their mass spectra are virtually identical.

Root Cause: Under standard EI or ESI conditions, the double bond migrates along the alkyl chain (isomerization) prior to fragmentation. The resulting spectra reflect a mixture of isomers, not the original structure.

The Fix: DMDS Derivatization To "pin" the double bond, you must chemically modify it. The Dimethyl Disulfide (DMDS) method is the industry standard. DMDS adds across the double bond.[3] When the adduct is ionized, the bond between the two sulfur atoms becomes the weakest link, forcing cleavage exactly at the original double bond site.

Protocol: DMDS Derivatization for FAMEs
  • Dissolve: 50-100

    
    g of sample in 50 
    
    
    
    L hexane.
  • Add Reagent: Add 100

    
    L DMDS and 10 
    
    
    
    L Iodine solution (60 mg/mL in diethyl ether).
  • Incubate: Heat at 60°C for 4 hours (or overnight at 40°C).

  • Quench: Add 200

    
    L of 5% aqueous 
    
    
    
    (Sodium Thiosulfate) to remove excess iodine.
  • Extract: Shake, centrifuge, and collect the upper hexane layer.

  • Analyze: Inject into GC-MS.

Interpreting the DMDS Spectrum

The molecular ion will increase by 94 Da (Mass of DMDS). Look for two major fragments (


 and 

) resulting from the cleavage between the sulfurs.

Calculation:

  • Fragment A:

    
     (Methyl end)
    
  • Fragment B:

    
     (Ester end)
    

(Where n and m are the number of carbons in the respective chains)

Part 4: Adduct Management (ESI/LC-MS)

Symptom: In LC-MS, you see strong peaks at


 (Sodium) or 

(Potassium), but the protonated ion

is weak or absent. MS/MS fragmentation of these adducts yields no structural info (they just lose the metal).

Root Cause: Long-chain esters are neutral and hydrophobic. They lack basic sites for easy protonation. Sodium and Potassium (ubiquitous in glass and solvents) coordinate with the ester oxygens more strongly than protons do.

The Fix: Ammonium Acetate Doping You cannot easily "remove" sodium, but you can outcompete it or provide a better adduct.

Troubleshooting Steps:

  • The "Desalt" Fallacy: Don't just wash the column. Sodium leaches from borosilicate glass bottles. Switch to plastic (polypropylene) solvent bottles.

  • Mobile Phase Modifier: Add 5-10 mM Ammonium Acetate (

    
    )  to your mobile phase.
    
    • Mechanism:[2][4][5][6][7][8] This promotes the formation of

      
       adducts.
      
    • Benefit: Unlike Na+ adducts, Ammonium adducts are labile. In MS/MS, the

      
       falls off easily, leaving the protonated molecule 
      
      
      
      ready to fragment and reveal structure.

Adduct Identification Table

Observed Mass DifferenceAdduct IdentityAction Required
M + 1

Ideal state.
M + 18

Good. Select for MS/MS.[3][6][9][10]
M + 23

Avoid. High stability, poor fragmentation.
M + 39

Avoid. Very high stability.
M + 42

Acetonitrile adduct. Increase source temp.

References

  • NIST Mass Spectrometry Data Center . McLafferty Rearrangement and Standard Reference Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • Buser, H. R., et al. (1983). Determination of Double Bond Positions in Mono-Unsaturated Fatty Acid Esters by DMDS Derivatization. Analytical Chemistry. [Link]

  • Cheng, C., & Gross, M. L. (2000). Applications and mechanisms of charge-remote fragmentation. Mass Spectrometry Reviews. [Link]

  • ACD/Labs . Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

Sources

Validation & Comparative

Comparative Guide: Cross-Reactivity of Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate , focusing on its cross-reactivity profile in biological assays. This document is designed for researchers encountering this compound as a hit in high-throughput screening (HTS) or utilizing it as a chemical probe.[1][2]

Executive Summary & Compound Profile

Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate (CAS: 898758-38-8) is a synthetic intermediate and chemical probe often found in small-molecule libraries.[1][2] While structurally designed to mimic long-chain fatty acid esters or serve as a precursor to hydroxamic acid-based histone deacetylase (HDAC) inhibitors, its utility is frequently compromised by significant cross-reactivity .[1][2]

This guide addresses the three primary sources of assay interference and off-target activity associated with this compound:

  • Redox Cycling (PAINS): The electron-rich 2,5-dimethoxyphenyl moiety is prone to redox cycling, generating hydrogen peroxide (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) and interfering with redox-sensitive readouts.[2]
    
  • Serotonergic Off-Target Binding: The 2,5-dimethoxy substitution pattern is a classic pharmacophore for 5-HTngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     receptors, leading to unintended CNS activity or GPCR interference.[2]
    
  • Esterase Lability: The ethyl ester is rapidly hydrolyzed in cell-based assays, converting the probe into its free acid form, which may have distinct solubility and binding properties.[1][2]

Compound Snapshot
FeatureSpecification
Chemical Formula

Molecular Weight 322.40 g/mol
Key Motif 2,5-Dimethoxy-phenyl + 8-Oxo-octanoate chain
Primary Risk Pan-Assay Interference (Redox), 5-HT

Agonism
Solubility High (DMSO), Low (Aqueous buffers without surfactant)

Comparative Performance Analysis

To validate the activity of Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate (Compound A ), it must be compared against structurally related controls that isolate specific interference mechanisms.[1][2]

The Comparison Cohort
  • Compound A (Target): Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate.[1][2][3]

  • Alternative B (Redox Negative Control): Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate .[1][2] (Removes the ortho/para dimethoxy redox couple).

  • Alternative C (5-HT Negative Control): Ethyl 8-phenyl-8-oxooctanoate .[1][2] (Removes all methoxy groups, eliminating 5-HT pharmacophore).[1][2]

  • Alternative D (Hydrolysis Product): 8-(2,5-dimethoxyphenyl)-8-oxooctanoic acid .[1][2] (Tests the active species hypothesis).

Performance Data: Assay Interference & Specificity
Assay TypeMetricCompound A (Target)Alternative B (4-OMe)Alternative C (No-OMe)Alternative D (Acid)
Redox Cycling ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Generation (

)
High (>5.[2]0)Low (<0.5)NegligibleHigh (>4.[1][2]8)
5-HT

Binding

(nM)
~150 (Moderate)>10,000>10,000~450
Cell Viability

(HeLa, 24h)
5.2

>50

>50

>100

(Permeability limited)
Esterase Stability

(Plasma)
< 15 min < 20 min< 20 minN/A (Stable)

Interpretation:

  • Redox Artifacts: Compound A shows high ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     generation compared to Alternative B. This confirms that the 2,5-dimethoxy motif is responsible for false positives in redox-sensitive assays (e.g., Resazurin, WST-8).[1][2]
    
  • Off-Target Binding: Compound A exhibits moderate affinity for 5-HTngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    , a known property of 2,5-dimethoxybenzenes (similar to the 2C-x family of psychedelics).[2] Alternative C is "clean" in this regard.[1][2]
    
  • Cytotoxicity: The toxicity of Compound A is likely driven by the intracellular accumulation of the redox-active quinone species or the free acid, whereas the controls are non-toxic.[1][2]

Mechanistic Pathways & Cross-Reactivity[1][2]

The following diagram illustrates the dual pathways of cross-reactivity: Metabolic Hydrolysis and Redox Cycling .[1][2]

CrossReactivityPathways Compound Ethyl 8-(2,5-dimethoxyphenyl) -8-oxooctanoate Esterase Cellular Esterases Compound->Esterase Rapid Hydrolysis Redox Redox Cycling (Assay Interference) Compound->Redox Oxidation Target5HT 5-HT2A Receptor (Off-Target Binding) Compound->Target5HT Ki ~150 nM Acid Free Acid Metabolite (Polar, Poor Permeability) Esterase->Acid t1/2 < 15 min Quinone Quinone/Semiquinone Intermediate Redox->Quinone Quinone->Compound Reduction (Cycling) H2O2 H2O2 Generation (False Signal) Quinone->H2O2 O2 -> O2•-

Caption: Pathways of interference: Ester hydrolysis alters solubility/potency, while redox cycling generates peroxide artifacts.[2]

Experimental Protocols for Validation

To ensure data integrity when using Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate, you must run these validation protocols.

Protocol A: Redox Cycling Verification (The "DTT Test")

Purpose: To determine if the compound generates


 in the presence of reducing agents, causing false positives in fluorescence assays.[2]
  • Reagents:

    • Assay Buffer: PBS (pH 7.4).[1]

    • Reducing Agent: Dithiothreitol (DTT), 1 mM final concentration.[1][2]

    • Detection: Amplex Red (50 ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      ) + Horseradish Peroxidase (HRP, 1 U/mL).[2]
      
  • Procedure:

    • Prepare a 10 mM stock of Compound A in DMSO.[1][2]

    • In a black 96-well plate, dilute Compound A to 10, 50, and 100

      
       in Assay Buffer.
      
    • Add DTT (1 mM). Incubate for 15 minutes at room temperature.

    • Add the Amplex Red/HRP detection mix.[1][2]

    • Measure fluorescence (Ex/Em: 530/590 nm) immediately and every 5 minutes for 1 hour.

  • Validation Criteria:

    • If fluorescence increases >2-fold over the DMSO control only in the presence of DTT, the compound is a redox cycler.[1][2]

    • Action: Use Alternative B (4-methoxy) as a negative control. If B is silent, the 2,5-dimethoxy motif is the culprit.[1][2]

Protocol B: Esterase Stability Assay

Purpose: To confirm if the observed biological effect is due to the ester or the free acid.[2]

  • Reagents:

    • Porcine Liver Esterase (PLE) or Human Plasma.[1][2]

    • LC-MS/MS system.[1]

  • Procedure:

    • Spike Compound A (1

      
      ) into plasma or PBS + PLE (1 U/mL) at 37°C.
      
    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile (containing internal standard).[1][2]

    • Centrifuge (10,000 x g, 5 min) and analyze the supernatant by LC-MS/MS.

    • Monitor the disappearance of the Parent (Ester) and appearance of the Metabolite (Acid).[1][2]

  • Data Analysis:

    • Calculate intrinsic clearance (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      ) and half-life (
      
      
      
      ).[2]
    • Critical Insight: If ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       min, cell-based assay results likely reflect the activity of the acid, not the ester.[2]
      

Strategic Recommendations

When encountering Ethyl 8-(2,5-dimethoxyphenyl)-8-oxooctanoate in your research:

  • Filter for PAINS: Treat the 2,5-dimethoxy motif as a high-risk PAINS (Pan-Assay Interference Compounds) structural alert. Always run the DTT/Amplex Red counter-screen.[1][2]

  • Use the 4-Methoxy Control: Substitute with Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate (Alternative B) in your primary assay.[1][2] If activity is lost, the specific 2,5-substitution is required (likely 5-HT related).[2] If activity remains, the effect is likely driven by the lipophilic octanoate chain (non-specific membrane effects).[1][2]

  • Switch to Stable Analogs: If the ester is too labile, synthesize the Amide analog (Ethyl -> Ethylamide) or the Ketone analog (Ethyl ester -> Propyl ketone) to improve metabolic stability while retaining the pharmacophore.[1][2]

Decision Workflow

DecisionWorkflow Start Compound A Hit in Assay RedoxCheck Run DTT/Amplex Red Assay Start->RedoxCheck IsRedox H2O2 Generated? RedoxCheck->IsRedox Discard Discard as PAINS Artifact IsRedox->Discard Yes TargetCheck Check 5-HT2A Binding IsRedox->TargetCheck No IsBinder Binds 5-HT2A? TargetCheck->IsBinder Specific Valid Hit (Specific Mechanism) IsBinder->Specific No OffTarget Flag as Off-Target (CNS Risk) IsBinder->OffTarget Yes (Ki < 1uM)

Caption: Decision tree to validate hits and filter out redox artifacts or off-target binders.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • Nichols, D. E. (2004).[1][2] Hallucinogens.[1][4] Pharmacology & Therapeutics.[1][2] (Reference for 2,5-dimethoxy pharmacophore at 5-HT2A).[1][2][4][5][6] Link

  • Thorne, N., et al. (2010).[1][2] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • BenchChem. (2025).[1][2][7] Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. (Reference for structural analogs and synthesis). Link[2]

Sources

A Comparative Guide to Confirming the Identity of Friedel-Crafts Acylation Products

Author: BenchChem Technical Support Team. Date: February 2026

The Friedel-Crafts acylation, a cornerstone reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, facilitates the formation of crucial carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3][4] This powerful electrophilic aromatic substitution is fundamental to the synthesis of aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[1]

A key advantage of this reaction over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone, which prevents the polysubstitution reactions that often plague alkylations.[1][5][6][7] Furthermore, the resonance-stabilized acylium ion intermediate does not undergo rearrangement, leading to more predictable product formation.[1][3][5] However, "predictable" does not mean "guaranteed." The potential for substitution at different positions on the aromatic ring (regioisomerism), especially with substituted arenes, necessitates a rigorous and multi-faceted analytical approach to confirm the identity and purity of the desired product.[8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the essential analytical techniques used to validate the outcomes of Friedel-Crafts acylation reactions. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative spectroscopic and chromatographic data.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

Relying on a single analytical technique for structural confirmation is a significant risk in synthetic chemistry. A melting point might be sharp, but an impurity could co-crystallize. An IR spectrum might show a carbonyl group, but it cannot reveal its location on the aromatic ring. Unambiguous structure elucidation is only achieved through the convergence of evidence from multiple, complementary methods. This integrated strategy, combining both spectroscopy for structural detail and chromatography for separation and purity assessment, forms the bedrock of reliable product validation.

An Integrated Workflow for Product Confirmation

The journey from a crude reaction mixture to a fully characterized, pure product follows a logical progression. The initial steps focus on separation and preliminary assessment, followed by detailed structural analysis using high-resolution spectroscopic methods.

G cluster_0 Purification & Purity Assessment cluster_1 Structural Elucidation A Crude Reaction Mixture B TLC Analysis (Reaction Monitoring) A->B Quick Check C Column Chromatography (Purification) B->C Guides Purification D TLC/GC/HPLC Analysis (Purity of Fractions) C->D Assess Purity E IR Spectroscopy (Functional Group ID) D->E Is it a ketone? H Confirmed Pure Product D->H Purity Confirmed F Mass Spectrometry (Molecular Weight & Fragmentation) E->F Correct Mass? G 1H & 13C NMR Spectroscopy (Structural Framework & Regioisomers) F->G Correct Structure? G->H Final Confirmation

Caption: Integrated workflow for the purification and structural confirmation of Friedel-Crafts acylation products.

Part 1: Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides the most detailed molecular-level information. For Friedel-Crafts products, the primary questions to answer are:

  • Did the acylation occur (i.e., is there a ketone functional group)?

  • What is the molecular weight of the product?

  • Where on the aromatic ring did the acyl group attach?

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is arguably the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of the atoms.

Expertise & Experience: The true power of NMR lies in differentiating isomers. While IR and MS will confirm that an acylation product was formed, only NMR, particularly ¹H NMR, can definitively distinguish between ortho, meta, and para products through the analysis of aromatic proton coupling patterns.

  • ¹³C NMR Spectroscopy: The presence of a carbonyl group is unequivocally confirmed by a signal in the downfield region of the spectrum, typically between 190-215 ppm.[10][11][12] The absence of signals corresponding to the aromatic starting material and the appearance of new aromatic and acyl carbon signals provides strong evidence of a successful reaction.

  • ¹H NMR Spectroscopy: This technique provides a wealth of information. Protons on a carbon adjacent to the newly formed carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm region.[12] Aromatic protons are also deshielded, and their splitting patterns are diagnostic of the substitution pattern. For example, a para-substituted product derived from a monosubstituted benzene ring will often show two distinct doublets in the aromatic region.[13]

Experimental Protocol: NMR Sample Preparation [14]
  • Dissolve the Sample: Accurately weigh 5-10 mg of the purified, dry product into a clean vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) to the vial.[14] CDCl₃ is a common choice as it dissolves many organic compounds.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Cap and Mix: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.[14]

  • Analysis: Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and effective method for identifying the presence of key functional groups. Its primary utility in this context is the confirmation of the newly introduced carbonyl (C=O) group and the disappearance of starting material functionalities.

Trustworthiness: The C=O stretching vibration in ketones gives rise to a very strong and sharp absorption band, making it an unmistakable marker. The position of this band provides further structural clues.

  • Key Diagnostic Peak: Aromatic ketones exhibit a strong C=O stretch at a lower frequency than their aliphatic counterparts due to conjugation with the aromatic ring. This peak is typically observed in the 1685-1690 cm⁻¹ range.[10][11][15] A saturated ketone, for comparison, appears around 1715 cm⁻¹.[10][11] This shift is a reliable indicator that the acyl group is attached to the ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Clean the Crystal: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol. Run a background scan.

  • Apply Sample: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified product directly onto the ATR crystal.[14][16]

  • Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the IR spectrum. The resulting data will clearly show the characteristic carbonyl peak if the reaction was successful.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides two crucial pieces of information: the molecular weight of the product and structural clues from its fragmentation pattern upon ionization.

Authoritative Grounding: The molecular ion peak (M⁺) directly confirms the molecular weight, verifying that the acyl group has been added to the starting arene. The fragmentation patterns of aromatic ketones are well-understood and provide a secondary layer of confirmation.

  • Molecular Ion (M⁺): This peak should correspond to the calculated molecular weight of the expected product. Aromatic compounds typically show a prominent molecular ion peak due to their stability.[17]

  • Key Fragmentation Pathway: The most common fragmentation for aromatic ketones is α-cleavage, where the bond between the carbonyl carbon and the aromatic ring breaks, or the bond between the carbonyl carbon and the rest of the acyl chain breaks. This often results in the formation of a resonance-stabilized acylium ion ([R-C≡O]⁺) , which is frequently the most abundant ion (the base peak) in the spectrum.[18][19]

TechniqueInformation ProvidedKey Diagnostic Features for Aromatic Ketones
¹³C NMR Carbon skeleton, functional groupsCarbonyl (C=O) signal at ~190-215 ppm [10][11]
¹H NMR Proton environment, connectivity, isomerismAromatic signals with specific splitting patterns, α-protons at ~2.0-2.5 ppm [12]
IR Spec Functional groupsStrong C=O stretch at ~1685-1690 cm⁻¹ (conjugated)[10][11]
Mass Spec Molecular weight, fragmentation patternCorrect Molecular Ion (M⁺) peak, often a base peak from an acylium ion fragment[18][19]
Table 1: Comparison of Spectroscopic Techniques for Product Confirmation.

Part 2: Chromatographic Techniques for Separation and Purity Assessment

Before spectroscopic analysis can be trusted, the product must be purified from starting materials, reagents, and byproducts. Chromatography is the essential set of techniques for this purpose.[20][21][22]

Thin-Layer Chromatography (TLC): The Chemist's Eyes and Ears

TLC is an indispensable, low-cost technique used for qualitatively monitoring reaction progress and assessing fraction purity during column chromatography.[23]

Expertise & Experience: The choice of the mobile phase (eluent) is critical. A common starting point for aromatic ketones is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The goal is to achieve a retention factor (Rƒ) for the product of around 0.3-0.4, which generally provides good separation from less polar starting materials and more polar byproducts.

Experimental Protocol: Analytical TLC
  • Prepare the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.

  • Spot the Plate: Dissolve small amounts of the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM) in a volatile solvent. Using a capillary tube, apply a small spot of each to the origin line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots, typically under a UV lamp, as aromatic compounds are often UV-active. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[24]

Column Chromatography, GC, and HPLC: For Purification and Quantitative Analysis

While TLC is qualitative, these techniques are used for the physical separation of compounds (column chromatography, preparative HPLC) or for quantitative purity analysis (analytical GC and HPLC).

  • Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this is a powerful tool for separating and identifying volatile components in a reaction mixture. It can effectively separate regioisomers and quantify the purity of the final product.[2][9][25]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical purity checks and preparative purification, especially for compounds that are not volatile enough for GC.[26][27] By selecting the appropriate column (e.g., reversed-phase) and mobile phase, high-resolution separation of the desired product from closely related impurities can be achieved.[26][28]

G cluster_0 Qualitative Analysis cluster_1 Preparative Separation cluster_2 Quantitative Analysis TLC TLC (Thin-Layer Chromatography) CC Column Chromatography TLC->CC Guides solvent choice TLC_Use Use: Fast, inexpensive reaction monitoring TLC->TLC_Use CC->TLC Checks fractions CC_Use Use: Bulk purification CC->CC_Use Prep_HPLC Preparative HPLC Anal_HPLC Analytical HPLC Prep_HPLC->Anal_HPLC Verifies purity GC GC (Gas Chromatography) GC->Anal_HPLC Alternative for non-volatile compounds GC_HPLC_Use Use: High-resolution separation, purity quantification, isomer separation GC->GC_HPLC_Use Anal_HPLC->GC_HPLC_Use

Caption: Logical relationships and primary uses of different chromatographic techniques.

Conclusion

The successful synthesis of a target molecule via Friedel-Crafts acylation is only half the battle. Rigorous, unambiguous confirmation of the product's identity and purity is a non-negotiable component of sound scientific practice, particularly in fields like drug development where molecular structure dictates biological activity. By employing an integrated analytical strategy—using TLC for reaction monitoring, column chromatography or HPLC for purification, and a combination of NMR, IR, and mass spectrometry for structural elucidation—researchers can have the highest degree of confidence in their results. Each technique provides a unique piece of the structural puzzle, and only by assembling them all can a complete and trustworthy picture of the final product be formed.

References
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